(R)-tetrahydrofuran-3-amine hydrochloride

Description

(R)-Tetrahydrofuran-3-amine hydrochloride (CAS: 1072015-52-1 or 111769-26-7; molecular formula: C₄H₁₀ClNO) is a chiral amine derivative of tetrahydrofuran, widely used in pharmaceutical synthesis and asymmetric catalysis. It is the R-enantiomer of tetrahydrofuran-3-amine hydrochloride, with a molecular weight of 123.58 g/mol. The compound is typically stored under inert conditions (2–8°C) and handled with precautions due to its irritant properties (H315, H319, H335) . Its enantiomeric purity is critical for applications in drug development, where stereochemistry influences biological activity .

Analytical methods for resolving enantiomers include chiral GC-FID and HPLC. For example, using a Phenomenex Lux Cellulose-2 column, the R-enantiomer elutes at 12.3 min, while the S-enantiomer (CAS: 204512-95-8) elutes at 11.3 min under isocratic conditions (40% aqueous TFA, 60% acetonitrile-TFA) .

Structure

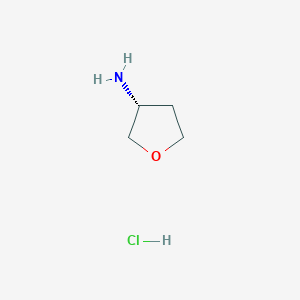

2D Structure

Propriétés

IUPAC Name |

(3R)-oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180558-14-8, 1072015-52-1 | |

| Record name | 3-Furanamine, tetrahydro-, hydrochloride (1:2), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180558-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tetrahydrofuran-3-amine hydrochloride typically involves the reduction of a suitable precursor, such as a tetrahydrofuran derivative, using a chiral reducing agent. One common method is the asymmetric reduction of tetrahydrofuran-3-one using a chiral catalyst to obtain the ®-enantiomer of tetrahydrofuran-3-amine. The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-tetrahydrofuran-3-amine hydrochloride often involves large-scale asymmetric synthesis using chiral catalysts or enzymes to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and pH.

Analyse Des Réactions Chimiques

Types of Reactions

®-tetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted tetrahydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Synthesis of Pharmaceuticals :

- (R)-Tetrahydrofuran-3-amine hydrochloride serves as a chiral building block in the synthesis of bioactive compounds. Its unique structure allows for the introduction of nitrogen into organic molecules, which is critical in drug design.

- A notable study demonstrated its use in synthesizing derivatives of 3-amino-tetrahydrofuran, which have potential therapeutic effects against various diseases, including neurodegenerative disorders .

- Transaminase Reactions :

- Drug Delivery Systems :

Organic Synthesis Applications

- Catalyst-Free Reactions :

- Polymer Chemistry :

Data Table: Applications Overview

Case Studies

- Synthesis of Neuroprotective Agents : A study highlighted the synthesis of neuroprotective compounds using this compound as a precursor. The resulting compounds exhibited significant efficacy in preclinical models, underscoring the compound's potential in developing new therapeutic agents.

- Fluorinated Compounds Development : Research demonstrated the successful trifluoroethylation of amines using this compound, leading to the formation of various fluorinated compounds that are crucial in drug discovery and agrochemistry.

Mécanisme D'action

The mechanism of action of ®-tetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor or modulator, affecting the activity of the target enzyme or receptor. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Tetrahydrothiophene-3-amine Derivatives

- Structure : Replaces the oxygen atom in tetrahydrofuran with sulfur, forming a tetrahydrothiophene ring.

- Properties: (S)-Tetrahydrothiophene-3-amine exhibits an optical rotation of [α]D = −32.2 (c 1, acetone), distinct from the tetrahydrofuran analog due to sulfur’s polarizability and larger atomic radius . Retention Time: 13.0–13.1 min (GC-FID), longer than tetrahydrofuran-3-amine derivatives, reflecting stronger non-covalent interactions in chromatography . Synthesis: Prepared via transaminase-catalyzed reactions or from L-methioninol, highlighting divergent synthetic routes compared to oxygenated analogs .

4-Aminotetrahydropyran Hydrochloride

- Structure : A six-membered oxacyclic ring (tetrahydropyran) vs. the five-membered tetrahydrofuran.

- Properties :

- Molecular Weight : 137.6 g/mol (vs. 123.58 for tetrahydrofuran-3-amine hydrochloride) .

- Boiling Point : 151.4°C (vs. 173.5°C for tetrahydrofuran-3-amine hydrochloride), suggesting differences in volatility and intermolecular forces .

- Applications : Used in peptidomimetics and heterocyclic chemistry, where ring size affects conformational flexibility and target binding .

(R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

- Structure : N-Methylated derivative of (R)-tetrahydrofuran-3-amine.

- Properties :

Fluorinated Analogs (e.g., 3-(Trifluoromethyl)tetrahydrofuran-3-amine Hydrochloride)

- Structure : Incorporates a trifluoromethyl group at the 3-position.

- Synthesis: Limited details available, but fluorination typically requires specialized reagents or catalysts .

Key Research Findings

Chiral Resolution : The R- and S-enantiomers of tetrahydrofuran-3-amine hydrochloride are effectively separated via HPLC with a chiral cellulose column, enabling high-purity isolation for pharmaceutical use .

Synthetic Accessibility : (R)-Tetrahydrofuran-3-amine is synthesized using transaminases or via resolution of racemic mixtures, whereas tetrahydrothiophene analogs require sulfur-specific pathways .

Safety Profile : All tetrahydrofuran- and tetrahydropyran-based amines share similar hazards (skin/eye irritation), necessitating standardized handling protocols .

Activité Biologique

(R)-Tetrahydrofuran-3-amine hydrochloride is a chiral amine compound with significant implications in organic synthesis and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 123.581 g/mol. It exists as a hydrochloride salt, which enhances its solubility in polar solvents, making it useful in various chemical applications. The compound features a tetrahydrofuran ring structure, which is critical for its biological interactions.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in steroid metabolism. This inhibition can influence cortisol levels and has implications for conditions like obesity and metabolic syndrome.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits 11β-hydroxysteroid dehydrogenase type 1 |

| Modulation of Receptors | Interacts with various receptors affecting cellular signaling pathways |

| Nucleophilic Reactivity | Acts as a nucleophile in chemical reactions with electrophiles |

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits diverse biological activities. Its potential as a therapeutic agent is being explored in several contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Enzyme Interaction Studies : Research has focused on its role as a ligand in enzyme inhibition studies, particularly in the context of metabolic diseases.

- Therapeutic Applications : The compound is being investigated for its potential use in treating conditions related to steroid metabolism and other metabolic disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study assessed the inhibitory effects of this compound on 11β-hydroxysteroid dehydrogenase type 1. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.

- Pharmacokinetic Profiling : Another study focused on the pharmacokinetics of the compound, revealing favorable absorption characteristics and minimal toxicity at therapeutic doses. This profile supports its candidacy for further development as a pharmaceutical agent .

Q & A

Q. How can researchers optimize the synthesis of (R)-tetrahydrofuran-3-amine hydrochloride to improve yield and purity?

Methodological Answer:

- Solvent Selection: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to dissolve polar intermediates and stabilize reactive species .

- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to track reaction progress, ensuring completion before purification .

- Purification: Column chromatography or filtration (to remove byproducts like triethylammonium chloride) followed by solvent evaporation under reduced pressure enhances purity .

- Example Data: A 3-day reaction at room temperature in THF with triethylamine (Et₃N) as a base achieved 6.30 mmol product formation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Used to confirm stereochemistry and crystal structure (refer to Supplementary Information in synthesis studies) .

- Spectroscopy: NMR (¹H/¹³C) and IR verify functional groups and chiral centers. For example, the molecular formula C₄H₁₀ClNO (FW 123.6) aligns with spectral data .

- Elemental Analysis: Confirms Cl⁻ content via titration or mass spectrometry .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent decomposition .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis, as hydrochloride salts are hygroscopic .

- Safety: Follow GHS guidelines (e.g., hazard code H302/H318) and use PPE during handling .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Resolution: Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to separate (R)- and (S)-enantiomers .

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (R)-configured precursors) to minimize racemization .

- Case Study: The CAS number 111769-26-7 corresponds to the (R)-enantiomer, with a molecular weight of 87.12 g/mol for the free base .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled analogs to distinguish overlapping signals .

- Error Analysis: Replicate experiments under controlled conditions (e.g., pH, temperature) to identify systematic errors .

Q. What mechanistic insights are critical for designing reactions involving this compound?

Methodological Answer:

- Nucleophilic Reactivity: The amine group participates in nucleophilic substitution or condensation reactions, as seen in phosphazene derivative synthesis .

- Steric Effects: The tetrahydrofuran ring imposes steric constraints, influencing reaction pathways (e.g., selective N-functionalization) .

- Kinetic Studies: Monitor intermediate formation via stopped-flow techniques to elucidate rate-determining steps .

Q. How can degradation products of this compound be identified and mitigated?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), light, or humidity, then analyze via LC-MS to detect degradation byproducts .

- Quenching Protocols: Add antioxidants (e.g., BHT) or chelating agents to suppress oxidation or metal-catalyzed decomposition .

- Case Study: Hydrolysis under acidic conditions may yield tetrahydrofuran-3-ol, detectable by GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.